molecular formula C6H8ClNO B8032395 6-Methylpyridin-3-ol hydrochloride

6-Methylpyridin-3-ol hydrochloride

Cat. No.: B8032395
M. Wt: 145.59 g/mol
InChI Key: PKZKZGCAKXPRIO-UHFFFAOYSA-N
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Description

6-Methylpyridin-3-ol hydrochloride is an organic compound that belongs to the class of methylpyridines It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridin-3-ol hydrochloride typically involves the methylation of pyridin-3-ol. One common method is the reaction of pyridin-3-ol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield 6-Methylpyridin-3-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The hydrochloride salt is typically obtained by crystallization from an aqueous solution of the free base and hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: 6-Methylpyridin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 6-methylpiperidin-3-ol using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 6-Methylpyridin-3-one.

    Reduction: 6-Methylpiperidin-3-ol.

    Substitution: 6-Halogenated methylpyridin-3-ol derivatives.

Scientific Research Applications

6-Methylpyridin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant due to its ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methylpyridin-3-ol hydrochloride involves its interaction with various molecular targets. It can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells. Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

    2-Ethyl-6-methylpyridin-3-ol: Similar structure but with an ethyl group instead of a methyl group.

    Pyridoxine hydrochloride: A vitamin B6 analog with similar antioxidant properties.

Uniqueness: 6-Methylpyridin-3-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and hydroxyl group at the 3-position make it a versatile compound for various applications.

Properties

IUPAC Name

6-methylpyridin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c1-5-2-3-6(8)4-7-5;/h2-4,8H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZKZGCAKXPRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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